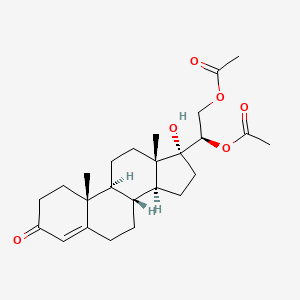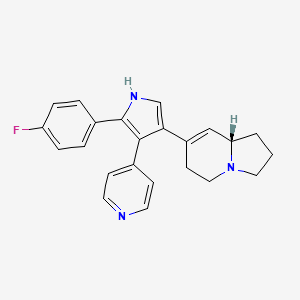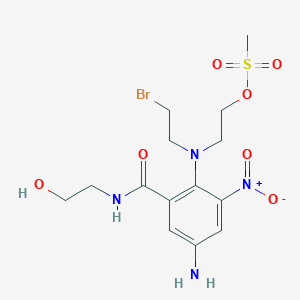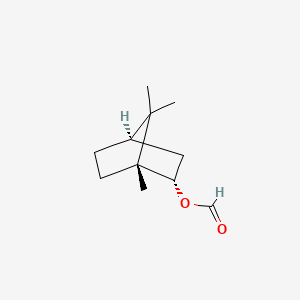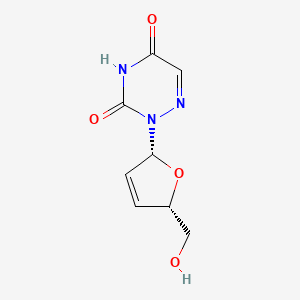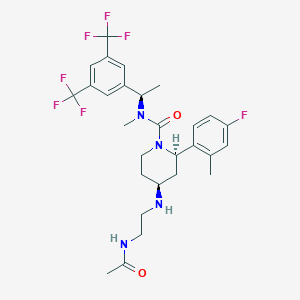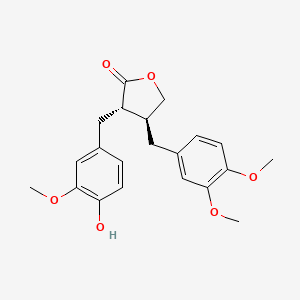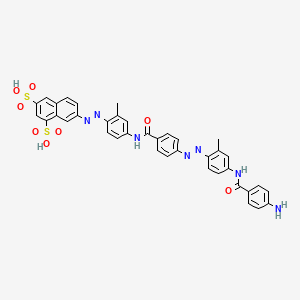
9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl-: is a complex organic compound characterized by its unique structural features, including an epoxyimino group attached to an anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl- typically involves multiple steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.
Introduction of the Epoxyimino Group: The epoxyimino group is introduced via an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Acetylation and Methylation: The final steps involve acetylation and methylation reactions to introduce the acetyl and methyl groups, respectively. These reactions are typically carried out using acetic anhydride and methyl iodide in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinones.
Reduction: Reduction reactions can target the epoxyimino group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.
Biology
In biological research, derivatives of this compound have been studied for their potential anti-inflammatory and cytotoxic properties . These properties make it a candidate for developing new therapeutic agents.
Medicine
Medicinal chemistry applications include the development of drugs targeting specific pathways involved in inflammation and cancer. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The epoxyimino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydroanthracene: Lacks the epoxyimino and acetyl groups, making it less reactive.
Anthracene-9,10-dione: Contains a quinone structure, leading to different reactivity and applications.
9,10-Dihydro-9,10-ethanoanthracene: Features an ethano bridge, altering its electronic properties.
Uniqueness
The presence of the epoxyimino group and the acetyl and methyl substitutions make 9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl- unique. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
51029-28-8 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
1-(1,8-dimethyl-15-oxa-16-azatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-16-yl)ethanone |
InChI |
InChI=1S/C18H17NO2/c1-12(20)19-17(2)13-8-4-6-10-15(13)18(3,21-19)16-11-7-5-9-14(16)17/h4-11H,1-3H3 |
Clave InChI |
IYKYXNMOVIVVOS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2(C3=CC=CC=C3C(O1)(C4=CC=CC=C42)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


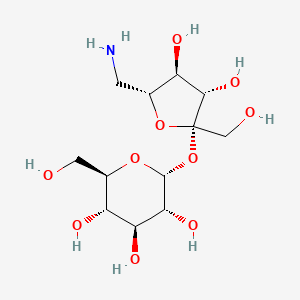
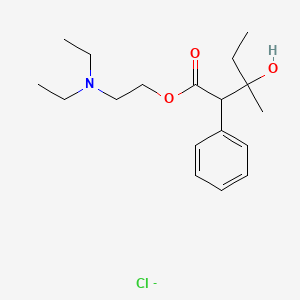
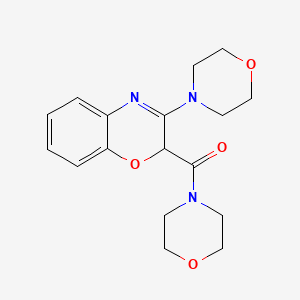
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)

